molecular formula C16H11N3OS B7806049 5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol

5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol

Cat. No.: B7806049
M. Wt: 293.3 g/mol
InChI Key: WGOSYBWTPRPCIR-UHFFFAOYSA-N
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Description

WAY-647729 is a chemical compound known for its role as a cyclin-dependent kinase 9 (CDK9) inhibitor . Cyclin-dependent kinases are crucial for regulating the cell cycle, and inhibitors like WAY-647729 are of significant interest in cancer research and treatment.

Preparation Methods

The synthetic routes and reaction conditions for WAY-647729 are not widely published. it is typically synthesized through a series of organic reactions involving the formation of thieno[2,3-d]pyrimidine and naphthalene derivatives . Industrial production methods would likely involve optimizing these reactions for higher yield and purity, using standard organic synthesis techniques.

Chemical Reactions Analysis

WAY-647729 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-647729 has several scientific research applications:

Mechanism of Action

WAY-647729 exerts its effects by inhibiting the activity of cyclin-dependent kinase 9 (CDK9). CDK9 is involved in the regulation of transcription elongation by RNA polymerase II. By inhibiting CDK9, WAY-647729 disrupts the transcription process, leading to the suppression of genes that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

WAY-647729 can be compared with other CDK9 inhibitors such as flavopiridol and dinaciclib. While all these compounds inhibit CDK9, WAY-647729 is unique in its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Properties

IUPAC Name

5-(thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c20-14-6-2-3-10-11(14)4-1-5-13(10)19-15-12-7-8-21-16(12)18-9-17-15/h1-9,20H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOSYBWTPRPCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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